molecular formula C15H15NO B3023637 2-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 10004-03-2

2-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No.: B3023637
CAS No.: 10004-03-2
M. Wt: 225.28 g/mol
InChI Key: REJFCSPYGGFJGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

2-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity . The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can alter metabolic flux, impacting the overall metabolic state of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can bind to enzyme active sites, either inhibiting or activating their function. This compound may also interact with transcription factors, leading to changes in gene expression. The precise molecular mechanisms can vary depending on the specific biomolecules involved and the cellular context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes its stability and degradation, which can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to cumulative changes in gene expression and metabolic activity. In vitro and in vivo studies have shown that its stability can be affected by various factors, including temperature and pH.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can have toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering the overall metabolic state of the cell. These interactions can have downstream effects on cellular energy production and biosynthetic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its distribution within the cytoplasm or nucleus can affect its interactions with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, localization within the mitochondria can influence its effects on cellular metabolism, while nuclear localization can impact gene expression. Understanding its subcellular distribution is essential for elucidating its precise biochemical roles.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce various functional groups into the benzoxazepine ring .

Properties

IUPAC Name

2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)17-15/h1-9,15-16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJFCSPYGGFJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2CN1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Reactant of Route 2
2-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Reactant of Route 3
2-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Reactant of Route 4
2-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Reactant of Route 5
2-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Reactant of Route 6
2-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

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